molecular formula C12H14O4 B2527315 Methyl 2-(5-acetyl-2-methoxyphenyl)acetate CAS No. 2288708-93-8

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

Cat. No.: B2527315
CAS No.: 2288708-93-8
M. Wt: 222.24
InChI Key: HJAIRGUURAYSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a derivative of phenylacetic acid and is characterized by the presence of an acetyl group and a methoxy group on the aromatic ring. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate can be synthesized through the esterification of (2-acetyl-5-methoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out at room temperature for about 16 hours, followed by purification to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-(5-acetyl-2-methoxyphenyl)acetate involves its interaction with various molecular targets depending on the specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting metabolic pathways. The acetyl and methoxy groups play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-methoxyphenyl)acetate
  • (2-Acetyl-5-methoxy-phenyl)-acetic acid methyl ester
  • 2-Methoxy-5-methylphenol, acetate

Uniqueness

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is unique due to the specific positioning of the acetyl and methoxy groups on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .

Properties

IUPAC Name

methyl 2-(5-acetyl-2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)9-4-5-11(15-2)10(6-9)7-12(14)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAIRGUURAYSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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